molecular formula C20H13NO5 B2365727 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 903201-91-2

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2365727
CAS RN: 903201-91-2
M. Wt: 347.326
InChI Key: NUDZJNAOOHHEGY-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C20H13NO5 and its molecular weight is 347.326. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Janus Kinase 2 (JAK2) Inhibition

The JAK2 pseudokinase domain, JH2, plays a crucial role in regulating the activity of JAK2. Specifically, the Val617Phe mutation in JH2 stimulates the adjacent kinase domain (JH1), leading to myeloproliferative disorders . Researchers have explored the potential of our compound as a selective JAK2 pseudokinase ligand. By binding selectively to JH2, it may modulate JAK2 activity and offer therapeutic benefits in conditions associated with dysregulated JAK2 signaling.

properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-12-8-14(25-20(23)15-5-3-7-24-15)10-16-18(12)19(22)17(26-16)9-13-4-2-6-21-11-13/h2-11H,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZJNAOOHHEGY-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

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